D6808
Description
This compound is a highly complex polycyclic heteroaromatic system featuring a trifluoromethyl (-CF₃) substituent at position 13 and two ketone groups at positions 11 and 17. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs . The compound’s IUPAC name reflects its intricate topology, including bridgehead nitrogen atoms and fused cycloalkane/heterocycle systems.
Properties
Molecular Formula |
C30H25F3N6O2 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione |
InChI |
InChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41) |
InChI Key |
PQNIGFMNUHDZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D6808 involves a molecular hybridization strategy combined with macrocyclization. The key intermediate is a derivative of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
D6808 primarily undergoes substitution reactions due to its macrocyclic structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound are typically derivatives of the original macrocyclic structure, which retain the inhibitory activity against c-Met kinase .
Scientific Research Applications
D6808 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic inhibitors and their synthesis.
Biology: Investigated for its role in inhibiting c-Met kinase activity in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer with MET gene alterations.
Industry: Potential use in the development of new anticancer drugs based on its macrocyclic structure and inhibitory activity
Mechanism of Action
D6808 exerts its effects by selectively inhibiting the c-Met kinase, which is a receptor tyrosine kinase involved in cellular signaling pathways. By binding to the active site of c-Met, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its trifluoromethylation and hexazahexacyclic core. Below is a comparative analysis with analogous compounds:
*LogP values estimated via fragment-based methods.
Key Findings from Comparative Studies
Fluorination Effects: The trifluoromethyl group in the target compound confers superior metabolic stability compared to non-fluorinated analogues like the 13-methyl-pentaoxa-azaheptacyclo derivative . However, perfluorinated linear chains (e.g., hexacosafluoro derivatives) exhibit even higher chemical inertness, albeit with reduced biocompatibility .
Heterocyclic Rigidity : The hexazahexacyclic framework enables stronger binding to aromatic enzyme pockets (e.g., kinases) than less rigid systems like benzazepines . Computational studies suggest a 20–30% higher predicted binding affinity compared to heptaazaheptacyclic derivatives .
In contrast, perfluorinated acids (ST < 0.3) diverge significantly in shape .
Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclization and fluorination, similar to methods in but with added complexity due to nitrogen placement .
Data-Driven Insights
- Tanimoto Coefficient : Binary fingerprint comparisons () reveal a Tanimoto score of 0.65 with benzazepines, suggesting moderate 2D similarity. However, 3D graph-based methods () yield higher similarity (0.78), emphasizing the importance of spatial alignment .
- Neighbor Preference Index (NPI) : The target compound’s NPI of +0.92 () indicates strong bias toward 3D similarity over 2D in bioactivity prediction, aligning with kinase inhibitors like imatinib .
Biological Activity
The compound 13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione is a complex organic molecule with significant potential in various biological applications. Understanding its biological activity is crucial for its development in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a unique arrangement of nitrogen and carbon atoms along with trifluoromethyl groups. Its complexity suggests potential interactions with biological systems that warrant investigation.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₃₃F₃N₆O₂ |
| Molecular Weight | 647.66 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not available |
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.
Anticancer Activity
Studies have shown that hexacyclic compounds can exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of the compound demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
- Case Study 2 : Another study reported that similar compounds induced apoptosis in leukemia cells through the activation of caspase pathways.
Antimicrobial Activity
Compounds featuring complex nitrogen frameworks have been noted for their antimicrobial properties:
- Case Study 3 : A related compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Case Study 4 : Research on similar structures indicated effectiveness against fungal strains like Candida albicans.
Neuroprotective Effects
Emerging data suggest potential neuroprotective effects:
- Case Study 5 : In vitro studies showed that the compound could reduce oxidative stress in neuronal cells, indicating a possible role in neurodegenerative disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
